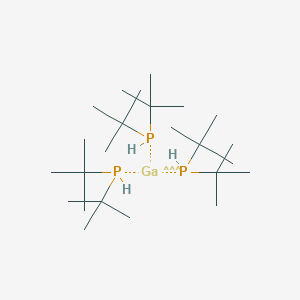

Tris(di-tert-butylphosphino)gallium

描述

Structure

3D Structure of Parent

属性

分子式 |

C24H57GaP3 |

|---|---|

分子量 |

508.4 g/mol |

InChI |

InChI=1S/3C8H19P.Ga/c3*1-7(2,3)9-8(4,5)6;/h3*9H,1-6H3; |

InChI 键 |

VZRAGXGUHJMRRM-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.[Ga] |

产品来源 |

United States |

Overview of Group 13 Organometallic Chemistry with Heavy Pnictogen Ligands

The organometallic chemistry of Group 13 elements (Boron, Aluminum, Gallium, Indium, and Thallium) with heavier pnictogen elements (Phosphorus, Arsenic, Antimony, Bismuth) is a rich and dynamic field. nih.govresearchgate.net These compounds are of fundamental interest for their diverse structures and bonding, and for their potential as precursors to valuable III-V semiconductor materials, such as Gallium Phosphide (B1233454) (GaP) and Gallium Arsenide (GaAs). researchgate.net

The synthesis of compounds containing direct bonds between Group 13 metals and heavy pnictogens often involves reactions like salt metathesis or the elimination of alkanes from trialkylgallium precursors and pnictogen hydrides (e.g., PH₃, AsH₃). researchgate.net For instance, the reaction of tri-tert-butylgallium (t-Bu₃Ga) with ammonia (B1221849) (a light pnictogen) yields the cyclic trimer [t-Bu₂Ga(μ-NH₂)]₃. researchgate.net Similar reactions with phosphine (B1218219) (PH₃) can produce related phosphido-bridged cyclic complexes. researchgate.net

A significant challenge in this area is the tendency of these compounds to form polymeric or cluster structures. nih.gov The isolation of monomeric species with a simple M-E bond (where M = Ga and E = P, As) is rare and typically requires stabilization through the use of bulky substituents on either the metal or the pnictogen atom to prevent oligomerization. cardiff.ac.uk Theoretical studies using density functional theory (DFT) have been employed to investigate the stability and bonding of monomeric gallium phosphide species, suggesting that stabilization with appropriate donor ligands is synthetically viable. nih.gov

Significance of Gallium Phosphine Compounds in Main Group Research

Gallium-phosphine compounds are a cornerstone of main group chemistry, primarily due to the importance of the gallium-phosphorus (Ga-P) bond. nih.gov These compounds serve as critical single-source precursors for the synthesis of gallium phosphide (B1233454) (GaP), a semiconductor material used in the manufacturing of light-emitting diodes (LEDs). nih.gov The use of a single molecule containing both gallium and phosphorus ensures a precise 1:1 stoichiometry, which is crucial for creating high-purity materials.

The nature of the Ga-P bond itself is a subject of extensive research. Numerous gallium(III) compounds featuring neutral phosphine (B1218219) ligands, often with the general formula [GaX₃(PR₃)] (where X is a halide), have been synthesized and characterized. nih.govresearchgate.net In these adducts, the phosphine acts as a Lewis base, donating its lone pair of electrons to the Lewis acidic gallium center. Spectroscopic techniques like multinuclear NMR (³¹P and ⁷¹Ga) and single-crystal X-ray diffraction are vital tools for elucidating their structures and understanding the electronic and steric effects at play. nih.govresearchgate.net For example, an X-ray structural study of the adduct (Me₃CCH₂)₃Ga·P(H)Ph₂ revealed a relatively long Ga-P bond distance of 2.683(5) Å, indicating a comparatively weak interaction. dtic.mil

To illustrate the typical bond lengths observed in such compounds, the following table provides comparative data for several known gallium-phosphine complexes.

Representative Gallium-Phosphorus (Ga-P) Bond Lengths

| Compound | Ga-P Bond Length (Å) | Comments |

|---|---|---|

| (Me₃CCH₂)₃Ga·P(H)Ph₂ | 2.683(5) | Weak adduct with a sterically bulky gallium center. dtic.mil |

| (cAAC)₂(PMe₃)GaP | 2.749 | Theoretically calculated Ga-P bond to a PMe₃ ligand. nih.gov |

| [GaCl₃(PPh₃)] | ~2.3-2.4 (typical) | Typical range for gallium trichloride (B1173362) adducts with triphenylphosphine (B44618). |

This table is generated based on representative data from the cited literature to illustrate typical bond length ranges.

Historical Context and Evolution of Bulky Phosphine Ligand Chemistry

Precursor Synthesis and Reactivity Studies of Di(tert-butyl)phosphide Reagents

The successful synthesis of the target compound hinges on the preparation and reactivity of two key types of precursors: halogallium compounds and di-tert-butylphosphide reagents.

Synthesis of Halogallium Precursors with Bulky Ligands

The most common starting materials for forming gallium-phosphine bonds are the simple gallium(III) halides: gallium trichloride (B1173362) (GaCl₃), gallium tribromide (GaBr₃), and gallium triiodide (GaI₃). These compounds act as Lewis acidic synthons, readily reacting with nucleophilic phosphine or phosphide (B1233454) reagents. nih.govmdpi.com They are typically used as anhydrous solids, which requires handling under inert atmospheric conditions due to their high sensitivity to moisture. mdpi.com

While the direct synthesis of Tris(di-tert-butylphosphino)gallium would likely start from a simple gallium trihalide, another strategy in coordination chemistry involves the use of pre-functionalized halogallium precursors that already contain one or more bulky ligands. However, for a trisubstituted product, a simple, unligated gallium source is the most direct precursor. The reaction of GaX₃ with phosphines can yield various products, including simple four-coordinate monomers of the type [GaX₃(PR₃)], ionic dimers such as [GaX₂(PR₃)₂][GaX₄], or five-coordinate dimers. nih.govresearchgate.net

Table 1: Common Gallium Halide Precursors

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Common State |

|---|---|---|---|

| Gallium(III) Chloride | GaCl₃ | 176.07 | White solid |

| Gallium(III) Bromide | GaBr₃ | 309.43 | White solid |

Generation of Di(tert-butyl)phosphido Lithium Reagents

The di-tert-butylphosphido anion, [P(t-Bu)₂]⁻, is a powerful and sterically demanding nucleophile. The most common method for its generation is through the deprotonation of di-tert-butylphosphine, HP(t-Bu)₂, using a strong organolithium base. nih.gov Reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) are highly effective for this purpose, reacting to form lithium di-tert-butylphosphide and a volatile alkane byproduct. nih.gov The reaction is typically performed in an aprotic solvent such as THF or hexane (B92381) under an inert atmosphere.

An alternative route involves the reductive lithiation of a halophosphine, such as chlorodi-tert-butylphosphine (ClP(t-Bu)₂), with elemental lithium. Studies on the synthesis of the even more sterically hindered tri-tert-butylphosphine (P(t-Bu)₃) have shown that organolithium reagents are more reactive towards P(t-Bu)₂Cl than the corresponding Grignard reagents, highlighting the utility of lithium-based reagents in overcoming steric challenges. nih.gov

Table 2: Synthetic Routes to Lithium Di-tert-butylphosphide

| Reactants | Product | Byproduct | Description |

|---|---|---|---|

| HP(t-Bu)₂ + n-BuLi | LiP(t-Bu)₂ | Butane | Deprotonation of a secondary phosphine with an organolithium base. |

Metathetical Reaction Pathways for Gallium-Phosphine Bond Formation

The most direct and widely employed method for forming element-phosphide bonds is salt metathesis. This pathway would involve the reaction of a gallium trihalide, typically GaCl₃, with three stoichiometric equivalents of a phosphide salt, such as lithium di-tert-butylphosphide (LiP(t-Bu)₂).

GaCl₃ + 3 LiP(t-Bu)₂ → Ga(P(t-Bu)₂)₃ + 3 LiCl

In this reaction, the thermodynamic driving force is the formation of a stable salt lattice, in this case, lithium chloride (LiCl), which typically precipitates from the reaction mixture, driving the reaction to completion. However, the immense steric bulk of the di-tert-butylphosphino group presents a significant kinetic barrier. It is highly probable that the reaction may not proceed to full substitution, instead yielding mono- or di-substituted products, [Cl₂Ga(P(t-Bu)₂)] and [ClGa(P(t-Bu)₂)₂], respectively, even in the presence of excess phosphide reagent.

Alternative Synthetic Strategies for Sterically Hindered Gallium Complexes

Given the challenges associated with the salt metathesis route for highly congested molecules, alternative strategies must be considered.

Alkane Elimination: This strategy involves reacting an organogallium compound, such as tri-tert-butylgallium (t-Bu₃Ga), with a protic phosphine like HP(t-Bu)₂. The reaction proceeds through the elimination of a stable alkane (in this case, isobutane), forming a Ga-P bond. researchgate.net This method avoids the formation of salt byproducts but requires the synthesis of a suitable organogallium precursor.

t-Bu₃Ga + 3 HP(t-Bu)₂ → Ga(P(t-Bu)₂)₃ + 3 H-t-Bu

Silylphosphine Reagents: A common alternative involves the use of silylated phosphines, such as (trimethylsilyl)di-tert-butylphosphine (Me₃SiP(t-Bu)₂). These reagents react with gallium halides to form the desired Ga-P bond through the elimination of a volatile and stable halosilane, like trimethylsilyl (B98337) chloride (Me₃SiCl). This method is often highly effective for forming bonds between p-block elements and phosphides under milder conditions than salt metathesis.

GaCl₃ + 3 Me₃SiP(t-Bu)₂ → Ga(P(t-Bu)₂)₃ + 3 Me₃SiCl

Influence of Reaction Conditions on Product Formation and Selectivity

The outcome of reactions aimed at synthesizing sterically hindered gallium-phosphine complexes is highly sensitive to the specific conditions employed.

Stoichiometry: The molar ratio of reactants is critical. Precise control of stoichiometry is necessary to favor the formation of the fully substituted tris(phosphido) complex over partially substituted intermediates.

Solvent: The choice of solvent influences the solubility of reactants and the aggregation state of organometallic reagents. Ethereal solvents like THF can coordinate to the lithium cation of the phosphide reagent, potentially increasing its reactivity, whereas non-polar hydrocarbon solvents may lead to different aggregation and reactivity profiles. nih.gov

Temperature: Reactions involving highly reactive organolithium reagents are often conducted at low temperatures (-78 °C) to enhance selectivity and prevent side reactions. nih.gov For sterically demanding reactions, heating may be necessary to overcome the kinetic barriers, but this can also lead to decomposition or rearrangement products.

Reactant Properties: The inherent Lewis acidity of the gallium precursor and the basicity of the phosphine or phosphide play a crucial role. In some cases, undesired acid-base chemistry can dominate. For example, reacting GaCl₃ with the cage-like phosphine PTA resulted in the formation of an N-protonated phosphine salt with a [GaCl₄]⁻ counterion, rather than a direct Ga-P coordination complex. nih.gov This highlights that the reaction pathway can be diverted if a more favorable thermodynamic product exists.

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation / Formula |

|---|---|

| Tris(di-tert-butylphosphino)gallium | Ga(P(t-Bu)₂)₃ |

| Gallium(III) Chloride | GaCl₃ |

| Gallium(III) Bromide | GaBr₃ |

| Gallium(III) Iodide | GaI₃ |

| Lithium di-tert-butylphosphide | LiP(t-Bu)₂ |

| Di-tert-butylphosphine | HP(t-Bu)₂ |

| n-Butyllithium | n-BuLi |

| tert-Butyllithium | t-BuLi |

| Chlorodi-tert-butylphosphine | ClP(t-Bu)₂ |

| Tri-tert-butylphosphine | P(t-Bu)₃ |

| Tri-tert-butylgallium | t-Bu₃Ga |

| (Trimethylsilyl)di-tert-butylphosphine | Me₃SiP(t-Bu)₂ |

| 1,3,5-Triaza-7-phosphaadamantane | PTA |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Metal Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing Tris(di-tert-butylphosphino)gallium, providing detailed information about the ligand framework and the coordination environment of the gallium center.

Phosphorus-31 (³¹P) NMR Spectroscopy for Ligand Coordination Modes

³¹P NMR spectroscopy is particularly informative for studying the phosphorus-containing ligands in Tris(di-tert-butylphosphino)gallium. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its chemical environment, including coordination to the gallium atom. In related phosphine adducts of gallium trihalides, ³¹P NMR spectra have been used to investigate the nature of the Ga-P bond. nih.gov The coordination of the phosphine ligand to the gallium center typically results in a significant change in the ³¹P chemical shift compared to the free ligand. For instance, the free tri-tert-butylphosphine exhibits a specific chemical shift in its ³¹P NMR spectrum. spectrabase.com Upon coordination to gallium, this shift would be expected to move, and the extent of this shift can provide insights into the strength and nature of the Ga-P interaction.

Furthermore, the coupling between the phosphorus nucleus and other NMR-active nuclei, such as gallium, can be observed. Although direct one-bond coupling constants, ¹J(⁶⁹/⁷¹Ga, ³¹P), are not always easily resolved due to the quadrupolar nature of the gallium isotopes, their determination can provide valuable information about the Ga-P bond. nih.gov In some cases, temperature-dependent ³¹P NMR studies can also reveal dynamic processes, such as ligand exchange, occurring in solution. nih.gov

| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | Coupling Constant (JPH, Hz) |

| (Me₃CCH₂)₃In·P(H)Ph₂ | C₆H₆ | -40.0 | 260 |

| (Me₃CCH₂)₂InPPh₂ | C₆H₆ | -31.1 | - |

| [(Me₃CCH₂)₂InPPh₂]₂ | C₆H₆ | -50.6 | - |

This table presents ³¹P NMR data for related indium-phosphine adducts, illustrating the types of data obtained. Data for Tris(di-tert-butylphosphino)gallium would be analogous.

Carbon-13 (¹³C) and Hydrogen-1 (¹H) NMR Spectroscopy for Organic Framework Elucidation

¹H and ¹³C NMR spectroscopy are essential for characterizing the organic framework of the di-tert-butylphosphino ligands. The ¹H NMR spectrum provides information on the protons of the tert-butyl groups, while the ¹³C NMR spectrum reveals the carbon skeleton.

In the ¹H NMR spectrum of Tris(di-tert-butylphosphino)gallium, the protons of the tert-butyl groups would be expected to appear as a characteristic signal, likely a doublet due to coupling with the adjacent phosphorus atom. The integration of this signal would correspond to the total number of tert-butyl protons. Similarly, the ¹³C NMR spectrum would show distinct resonances for the quaternary and methyl carbons of the tert-butyl groups. The chemical shifts of these signals can be compared to those of the free ligand to assess the effects of coordination.

| Technique | Expected Observations for Tris(di-tert-butylphosphino)gallium |

| ¹H NMR | A doublet in the alkyl region corresponding to the protons of the tert-butyl groups, with coupling to the ³¹P nucleus. |

| ¹³C NMR | Resonances for the quaternary and methyl carbons of the tert-butyl groups, potentially showing coupling to the ³¹P nucleus. |

Gallium-69/71 (⁶⁹Ga/⁷¹Ga) NMR Spectroscopy for Gallium Coordination Environment

Gallium possesses two NMR-active isotopes, ⁶⁹Ga and ⁷¹Ga, both of which are quadrupolar nuclei. huji.ac.il ⁷¹Ga is generally the preferred nucleus for NMR studies due to its higher sensitivity and narrower linewidths compared to ⁶⁹Ga. huji.ac.il ⁶⁹Ga/⁷¹Ga NMR spectroscopy provides direct information about the coordination environment of the gallium atom.

The chemical shift in ⁶⁹Ga/⁷¹Ga NMR is highly dependent on the nature of the ligands and the coordination number of the gallium center, with a very wide chemical shift range. huji.ac.il For Tris(di-tert-butylphosphino)gallium, the ⁶⁹Ga/⁷¹Ga NMR spectrum would exhibit a broad signal characteristic of a quadrupolar nucleus in a specific coordination environment. huji.ac.il The position of this signal would be indicative of the shielding experienced by the gallium nucleus, which is influenced by the electron-donating phosphine ligands.

In studies of gallium trihalide-triarylphosphine adducts, ⁶⁹/⁷¹Ga NMR has been instrumental in determining the gallium nuclear quadrupolar coupling constants and magnetic shielding tensors. nih.gov These parameters provide detailed insights into the symmetry and electronic structure of the gallium coordination sphere.

| Isotope | Spin | Natural Abundance (%) | Quadrupole Moment (10⁻³⁰ m²) | Relative Sensitivity |

| ⁶⁹Ga | 3/2 | 60.4 | 17.1 | 6.91E-2 |

| ⁷¹Ga | 3/2 | 39.6 | 10.7 | 0.14 |

This table summarizes the NMR properties of the gallium isotopes. pascal-man.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in Tris(di-tert-butylphosphino)gallium by probing their vibrational modes. These two techniques are often complementary, as some vibrational modes may be more active in either IR or Raman spectroscopy.

The IR and Raman spectra of Tris(di-tert-butylphosphino)gallium would be dominated by the vibrational modes of the di-tert-butylphosphino ligands. Key vibrational bands would include the C-H stretching and bending modes of the tert-butyl groups. The Ga-P stretching vibration would also be a critical feature, providing direct evidence of the bond between the gallium atom and the phosphorus ligands. The frequency of the Ga-P stretch can offer insights into the strength of this bond.

In a general sense, the interpretation of these spectra involves correlating the observed vibrational frequencies with specific molecular motions. For instance, C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region. The positions of the P-C stretching and bending modes would also be characteristic of the ligand structure.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C-H stretching | 2850-3000 | IR, Raman |

| C-H bending | 1350-1470 | IR, Raman |

| P-C stretching | 600-800 | IR, Raman |

| Ga-P stretching | 200-400 | Raman |

This table provides a general guide to the expected vibrational frequencies for Tris(di-tert-butylphosphino)gallium.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and analyzing the fragmentation patterns of Tris(di-tert-butylphosphino)gallium. This information helps to confirm the molecular formula and provides clues about the compound's stability and bonding.

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for organometallic compounds like this often involve the loss of ligands or parts of ligands. For example, the loss of one or more di-tert-butylphosphino ligands or the loss of tert-butyl groups from the ligands would likely be observed. A study on the thermal decomposition of tris(tert-butyl)gallium showed that it decomposes to form isobutane (B21531) and isobutene, indicating that similar fragmentation involving the tert-butyl groups could be expected for Tris(di-tert-butylphosphino)gallium. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

A single-crystal X-ray diffraction study would reveal the coordination geometry around the central gallium atom, which is expected to be trigonal planar, consistent with a three-coordinate gallium center. The Ga-P bond lengths and the P-Ga-P bond angles would be determined with high precision. These structural parameters are crucial for understanding the steric and electronic effects of the bulky di-tert-butylphosphino ligands.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic State and Coordination Analysis

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful, element-specific techniques that provide detailed insights into the electronic structure and local coordination environment of atoms within a compound. While specific XAS and XPS studies on Tris(di-tert-butylphosphino)gallium are not extensively documented in publicly available literature, the principles of these techniques, supplemented by data from related gallium compounds, allow for a comprehensive understanding of how they would be applied to characterize this specific molecule.

X-ray Absorption Spectroscopy (XAS)

XAS measures the absorption of X-rays as a function of energy. The resulting spectrum provides information on the oxidation state, coordination geometry, and bond lengths of the absorbing atom. An XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

For Tris(di-tert-butylphosphino)gallium, analysis would focus on the Ga K-edge, which occurs at approximately 10,367 eV.

X-ray Absorption Near-Edge Structure (XANES)

The XANES region, which encompasses the absorption edge and extends for about 50 eV beyond it, is particularly sensitive to the oxidation state and coordination environment of the gallium atom. The position and features of the absorption edge are influenced by the effective charge on the gallium atom and the symmetry of its local environment.

In Tris(di-tert-butylphosphino)gallium, the gallium atom is in the +3 oxidation state and is coordinated to three phosphorus atoms. This coordination environment would produce a distinct XANES spectrum. Theoretical simulations and experimental data from other Ga(III) compounds show that the features of the XANES spectrum are highly dependent on the coordination number and the nature of the coordinating ligands. For instance, a study on various Ga(III) compounds demonstrated that both the core ionization energy and the valence state energy contribute to the position of the white line in the XANES spectrum.

Extended X-ray Absorption Fine Structure (EXAFS)

The EXAFS region, which extends from about 50 eV to 1000 eV above the absorption edge, contains information about the local atomic structure around the absorbing atom. Analysis of the EXAFS oscillations can determine the types of neighboring atoms, their distances from the gallium atom, and their coordination numbers. For Tris(di-tert-butylphosphino)gallium, EXAFS analysis would be crucial for confirming the Ga-P bond lengths and the coordination number of the gallium center.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For Tris(di-tert-butylphosphino)gallium, XPS analysis would provide valuable information on the binding energies of the gallium and phosphorus core level electrons. These binding energies are sensitive to the chemical environment of the atoms.

A study on a series of molecular gallium compounds demonstrated the utility of XPS in determining the chemical state of gallium centers. rsc.org The Ga 2p and Ga 3d photoelectron binding energies, as well as the Ga LMM Auger electron kinetic energies, can be used to construct chemical speciation plots (Wagner plots) to characterize the electronic environment of the gallium atom. rsc.org

The following table summarizes the typical binding energy ranges for gallium in different chemical states, which can be used as a reference for the expected values in Tris(di-tert-butylphosphino)gallium.

| Gallium Core Level | Chemical State | Reported Binding Energy (eV) |

| Ga 2p₃/₂ | Ga(III) in GaCl₃ | 1119.5 |

| Ga 2p₃/₂ | Ga(III) in Ga₂O₃ | 1118.4 |

| Ga 3d₅/₂ | Ga(III) in GaCl₃ | 21.3 |

| Ga 3d₅/₂ | Ga(III) in Ga₂O₃ | 20.5 |

This table presents representative data from various gallium compounds to illustrate the expected range of binding energies. Specific values for Tris(di-tert-butylphosphino)gallium would need to be determined experimentally.

Analysis of the P 2p core level would also be informative, with the binding energy reflecting the phosphine ligand's coordination to the gallium center.

Reactivity and Reaction Pathways of Tris Di Tert Butylphosphino Gallium

Thermal Decomposition Mechanisms and Volatility Studies

Specific experimental studies on the thermal decomposition and volatility of Tris(di-tert-butylphosphino)gallium are not extensively detailed in publicly available literature. However, the thermal behavior of related organogallium and gallium-phosphine compounds can provide insights into its likely stability and decomposition pathways.

For instance, the thermal decomposition of tris(tert-butyl)gallium, an analogous alkylgallium compound, begins at 260°C, yielding isobutane (B21531) and isobutene as the major products. Computational studies on triethylgallium (B73383) (TEG) suggest that decomposition in the gas phase under MOVPE conditions proceeds through a series of β-hydride elimination reactions to form GaH₃ and ethene. researchgate.net

In gallium-phosphine systems, the Ga-P bond is a critical factor. The thermal decomposition of the dimeric gallium phosphide (B1233454) precursor [Cl2GaP(SiMe3)2]2 has been studied as a route to gallium phosphide (GaP) thin films. acs.orgdtic.mil The decomposition of such precursors often involves the elimination of stable byproducts like chlorotrimethylsilane. For Tris(di-tert-butylphosphino)gallium, decomposition might be expected to proceed via pathways involving the cleavage of either the Ga-P bond or the P-C bonds of the tert-butyl groups, influenced by factors such as temperature and pressure. The bulky nature of the di-tert-butylphosphino groups could lead to decomposition pathways initiated by steric strain.

Ligand Exchange Reactions with Diverse Donor Molecules

While specific ligand exchange studies starting with Tris(di-tert-butylphosphino)gallium are not prominent in the literature, the principles of coordination chemistry suggest that such reactions are feasible. Gallium(III) is a hard Lewis acid, and its complexes can undergo ligand substitution. wikipedia.org The strength of the Ga-P bond is a key determinant of this reactivity.

Density functional theory (DFT) calculations on a related gallium-phosphine system, involving the PTA (1,3,5-triaza-7-phosphaadamantane) ligand, revealed that the Ga-P bond is significantly weaker than typical transition metal-phosphine bonds. nih.govrsc.org This inherent weakness suggests that the phosphine (B1218219) ligands in Tris(di-tert-butylphosphino)gallium could potentially be displaced by stronger donor molecules. The mechanism for such an exchange would likely be dissociative (involving initial phosphine dissociation) or interchange-driven, facilitated by the steric crowding around the gallium center. uvic.ca

Examples of ligand exchange have been documented for other gallium complexes, such as the substitution of a pyridine (B92270) ligand by N-heterocyclic carbenes (NHCs) in gallium iodide complexes, which allows for tuning the steric environment at the metal center. rsc.org Similarly, ligand exchange reactions are known for cluster complexes containing GaCp* (pentamethylcyclopentadienylgallium) units, which react with phosphines, CO, and isonitriles. researchgate.net

Oxidative Addition and Reductive Elimination Processes

Oxidative addition and its reverse, reductive elimination, are fundamental reaction types in organometallic chemistry, typically involving a change in the metal's oxidation state by two. youtube.com These processes are characteristic of transition metals with accessible and stable oxidation states two units apart (e.g., Pd(0)/Pd(II) or Ir(I)/Ir(III)). youtube.com

Tris(di-tert-butylphosphino)gallium is a gallium(III) complex. nih.govrsc.org Gallium's most stable oxidation state is +3, and it does not readily access a +5 oxidation state. Consequently, classical oxidative addition is not an expected reaction pathway for this compound. Conversely, reductive elimination from a stable Ga(III) center to form a Ga(I) species would require a significant driving force and is generally unfavorable under normal conditions.

Reactivity involving formal oxidative addition and reductive elimination has been observed for gallium, but it typically involves lower-valent gallium(I) precursors or heterobimetallic systems. nih.govnih.gov For example, Ga(I) compounds can undergo oxidative addition with various substrates, and reversible H₂ addition has been studied across Ga-Zn bonds, where the process is shared between the two metal centers. nih.govnih.gov This reactivity, however, is distinct from the chemistry of stable, coordinatively saturated Ga(III) complexes like Tris(di-tert-butylphosphino)gallium.

Investigation of Frustrated Lewis Pair (FLP) Behavior

The concept of Frustrated Lewis Pairs (FLPs) involves combinations of Lewis acids and bases that are sterically hindered from forming a classical dative bond adduct. wikipedia.orgacs.org This unquenched reactivity allows the pair to cooperatively activate various small molecules. wikipedia.orgacs.org

The structure of Tris(di-tert-butylphosphino)gallium, which combines a Lewis acidic gallium center with three bulky, Lewis basic di-tert-butylphosphino ligands, makes it a prime candidate for exhibiting FLP characteristics. The steric bulk of the tert-butyl groups likely prevents the phosphorus lone pair from forming a stable intramolecular or intermolecular adduct with another gallium center, leaving both the acidic and basic sites available for reactivity.

Several studies have confirmed FLP behavior in compounds containing gallium and phosphorus.

Intramolecular P/Ga FLPs : A phosphagallene featuring a Ga=P double bond was synthesized and shown to function as an intramolecular FLP. The Lewis basic phosphanyl group and the Lewis acidic gallium center cooperate to heterolytically cleave H₂. nih.govox.ac.uk This system also forms a stable adduct with CO₂.

Intermolecular Ga/P FLPs : An unprecedented FLP system based on a four-coordinated gallium Lewis acid and a phosphine was reported. This Ga/P pair performs addition reactions with molecules such as alkynes and diazomethane. nih.gov This study highlights that even donor-acceptor-stabilized gallium centers can exhibit FLP activity.

These findings strongly suggest that Tris(di-tert-butylphosphino)gallium and related structures are fertile ground for exploring FLP chemistry. The reactivity is driven by the polarization of the substrate molecule across the sterically enforced gap between the gallium acid and the phosphorus base.

Coordination Chemistry and Ligand Effects in Tris Di Tert Butylphosphino Gallium Systems

Steric and Electronic Parameters of Di-tert-butylphosphino Ligands

The behavior of Tris(di-tert-butylphosphino)gallium is fundamentally governed by the properties of its three di-tert-butylphosphino ligands. These properties are effectively quantified by two key metrics: the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).

The Tolman cone angle is a measure of the steric bulk of a phosphine (B1218219) ligand, defined as the solid angle at the metal center that is occupied by the ligand. wikipedia.org For tri(tert-butyl)phosphine (P(t-Bu)₃), which serves as a close analogue for the di-tert-butylphosphino group, the cone angle is 182°. libretexts.org This exceptionally large value signifies immense steric hindrance, indicating that the ligands occupy a significant portion of the coordination sphere around the central gallium atom. libretexts.org This steric congestion is a dominant factor in the compound's chemistry.

The Tolman electronic parameter (TEP) quantifies the electron-donating or -withdrawing ability of a phosphine ligand. It is determined by measuring the A₁ C-O stretching frequency (ν(CO)) in a reference nickel complex, [LNi(CO)₃]. wikipedia.org A lower ν(CO) value indicates a stronger electron-donating (more basic) ligand. The TEP for P(t-Bu)₃ is 2056.1 cm⁻¹, one of the lowest values recorded for any phosphine ligand. wikipedia.org This demonstrates that the di-tert-butylphosphino ligand is a powerful σ-donor, capable of pushing significant electron density onto the metal center. libretexts.orgnih.gov

Table 1: Steric and Electronic Parameters for Tri(tert-butyl)phosphine Data serves as a proxy for the di-tert-butylphosphino ligand.

| Parameter | Value | Significance |

| Tolman Cone Angle (θ) | 182° | Extreme steric bulk |

| Tolman Electronic Parameter (TEP) | 2056.1 cm⁻¹ | Strong σ-donor ability |

Influence of Ligand Bulk on Gallium Coordination Geometry

Gallium(III) complexes with monodentate tertiary phosphines typically adopt a distorted tetrahedral geometry, forming adducts of the type [GaX₃(PR₃)]. nih.govmdpi.com However, the coordination number and geometry are highly sensitive to the steric demands of the ligands. libretexts.org

In the case of Tris(di-tert-butylphosphino)gallium, the extreme steric bulk of the three di-tert-butylphosphino ligands prevents the coordination of a fourth ligand or counter-ion to the gallium center. With a cone angle of 182° for each ligand, the gallium atom is effectively encapsulated. This steric pressure forces a lower coordination number. Consequently, the molecule is predicted to adopt a three-coordinate, trigonal planar geometry, or a structure slightly pyramidalized from a perfect trigonal plane. This deviation from the more common four-coordinate tetrahedral arrangement for gallium-phosphine adducts is a direct consequence of the immense steric hindrance imposed by the bulky tert-butyl groups.

Intermolecular Interactions and Aggregation Phenomena

The potential for intermolecular interactions and aggregation in solution or the solid state is largely dictated by steric accessibility to the central metal atom. For Tris(di-tert-butylphosphino)gallium, the significant steric shielding provided by the three bulky phosphine ligands severely limits the possibility of such interactions.

The large cone angles of the ligands create a protective shell of hydrocarbon groups around the gallium center, effectively preventing the close approach of other molecules. This steric saturation minimizes intermolecular forces and inhibits the formation of dimeric or higher-order aggregates, which might otherwise be driven by the Lewis acidic nature of the gallium center. While many organogallium compounds are known to form dimers through bridging ligands, the structure of Tris(di-tert-butylphosphino)gallium is expected to remain monomeric even in the solid state due to this profound steric hindrance. dtic.milresearchgate.net

Donor-Acceptor Interactions and Lewis Acidity of the Gallium Center

The bond between the phosphorus atoms of the ligands and the central gallium atom is a classic example of a donor-acceptor or dative covalent bond. Gallium(III) is a potent Lewis acid, possessing a vacant orbital capable of accepting electron density. nih.govresearchgate.net Conversely, the phosphine ligand, with its lone pair of electrons on the phosphorus atom, acts as a Lewis base or donor. wikipedia.org

Element-Ligand Cooperative Activation Pathways

The unique combination of a sterically encumbered Lewis acidic center (gallium) and proximal Lewis basic sites (the phosphine lone pairs) within a single molecule creates the potential for "Frustrated Lewis Pair" (FLP) chemistry. wikipedia.org An FLP is a system where a Lewis acid and base are sterically prevented from forming a classic adduct, leaving their reactivity "unquenched". wikipedia.org

Tris(di-tert-butylphosphino)gallium can be viewed as an intramolecular FLP. The bulky tert-butyl groups prevent the phosphine ligands from fully neutralizing the gallium center through simple adduct formation, leading to a frustrated system. Such systems are known to activate small molecules that can undergo heterolysis. For example, a Ga/P-based FLP can cooperatively cleave the H-H bond in dihydrogen or activate molecules like CO₂. acs.orgnih.govnih.gov In a potential cooperative pathway for Tris(di-tert-butylphosphino)gallium, the Lewis acidic gallium center would interact with the more electronegative part of a substrate molecule, while one of the Lewis basic phosphine ligands interacts with the more electropositive part, facilitating bond cleavage across the Ga---P framework. While specific reactivity studies on this compound are not widely reported, its structure is inherently suited for exploring such element-ligand cooperative activation pathways. acs.org

Theoretical and Computational Investigations of Tris Di Tert Butylphosphino Gallium

Density Functional Theory (DFT) Studies on Molecular Structure and Bonding

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used in chemistry, physics, and materials science to investigate the electronic structure (or principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases.

Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, would elucidate the nature of the Ga-P bond, quantifying its covalent and ionic character. The analysis would also reveal details about the hybridization of the gallium and phosphorus orbitals involved in bonding.

Table 1: Predicted Molecular Geometry Parameters for Tris(di-tert-butylphosphino)gallium from Hypothetical DFT Calculations

| Parameter | Predicted Value | Description |

| Ga-P Bond Length | ~2.35 - 2.45 Å | The distance between the central gallium atom and the phosphorus atoms of the ligands. |

| P-Ga-P Bond Angle | ~115 - 120° | The angle formed by two phosphorus atoms and the central gallium atom. A value close to 120° would indicate a trigonal planar geometry. |

| Ga-P-C Bond Angle | ~105 - 115° | The angle within the phosphino (B1201336) ligand, influenced by the steric bulk of the tert-butyl groups. |

| Dihedral Angle | Variable | The rotational orientation of the di-tert-butylphosphino groups relative to the GaP₃ plane, which would be influenced by steric hindrance. |

Note: The values in this table are hypothetical and based on typical values for similar gallium phosphine (B1218219) complexes. Actual values would require specific DFT calculations.

Computational Analysis of Reaction Mechanisms and Energy Landscapes

Computational studies are invaluable for mapping out the potential reaction pathways of Tris(di-tert-butylphosphino)gallium. By calculating the energies of reactants, transition states, and products, a detailed energy landscape for a given reaction can be constructed. This would allow for the prediction of reaction kinetics and thermodynamics.

For instance, the reactivity of the gallium center as a Lewis acid or the phosphorus atoms as Lewis bases could be explored. The reaction of Tris(di-tert-butylphosphino)gallium with various substrates, such as small molecules or organic electrophiles and nucleophiles, could be modeled. The calculated activation barriers would indicate the feasibility of different reaction channels.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation of the computational model and interpretation of the experimental spectra.

For Tris(di-tert-butylphosphino)gallium, DFT calculations could predict its vibrational (infrared and Raman) frequencies. The calculated spectrum would show characteristic peaks corresponding to the stretching and bending modes of the Ga-P bonds and the various vibrations within the di-tert-butylphosphino ligands.

Furthermore, NMR chemical shifts (³¹P, ¹³C, ¹H, and potentially ⁷¹Ga) can be calculated. The predicted ³¹P NMR chemical shift would be particularly important for characterizing the electronic environment of the phosphorus atoms.

Table 2: Hypothetical Spectroscopic Data for Tris(di-tert-butylphosphino)gallium

| Spectroscopic Technique | Predicted Parameter | Interpretation |

| ³¹P NMR | Chemical Shift (δ) | Sensitive to the electronic environment of the phosphorus nucleus; its value would be indicative of the Ga-P bonding. |

| ¹³C NMR | Chemical Shifts (δ) | Signals corresponding to the different carbon atoms in the tert-butyl groups. |

| ¹H NMR | Chemical Shifts (δ) | A characteristic signal for the protons of the tert-butyl groups. |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Peaks associated with Ga-P stretching and various C-H and P-C vibrational modes. |

Note: The data in this table are for illustrative purposes and would need to be confirmed by actual experimental measurements and calculations.

Elucidation of Electronic Structure and Orbital Interactions

Understanding the electronic structure of Tris(di-tert-butylphosphino)gallium is fundamental to explaining its properties and reactivity. Computational methods provide a detailed picture of the molecular orbitals (MOs) and their energy levels.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy and composition of the HOMO would indicate the molecule's electron-donating ability (nucleophilicity), likely localized on the phosphorus lone pairs. The LUMO's energy and character would describe the molecule's electron-accepting ability (electrophilicity), which is expected to be centered on the gallium atom. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and electronic excitation properties.

Analysis of the molecular orbitals would also reveal the extent of pπ-dπ interactions between the phosphorus and gallium atoms, which could contribute to the stability of the molecule.

常见问题

Basic Research Questions

Q. What are the key synthetic protocols for preparing Tris(di-tert-butylphosphino)gallium, and what precautions are necessary during synthesis?

- Methodological Answer : The synthesis typically involves reacting gallium precursors (e.g., GaCl₃) with di-tert-butylphosphine ligands under inert atmospheres (e.g., argon or nitrogen) to prevent oxidation. Schlenk-line techniques or glovebox setups are critical for handling air-sensitive intermediates. Purification via recrystallization or vacuum sublimation ensures removal of unreacted ligands or halide byproducts. Precautions include rigorous drying of solvents (e.g., toluene or THF) and monitoring reaction progress using P NMR to confirm ligand coordination .

Q. How can the structural integrity of Tris(di-tert-butylphosphino)gallium be confirmed using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Programs like SHELXL (part of the SHELX suite) refine crystallographic data to determine bond lengths, angles, and ligand geometry. For gallium complexes, special attention is paid to Ga–P bond distances (typically 2.4–2.6 Å) and the coordination environment. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Residual electron density maps should be analyzed to confirm the absence of disordered solvent molecules .

Advanced Research Questions

Q. How do steric effects of di-tert-butylphosphino ligands influence the reactivity of Tris(di-tert-butylphosphino)gallium in catalytic or semiconductor applications?

- Methodological Answer : The bulky tert-butyl groups create steric hindrance, which can modulate reactivity by shielding the gallium center. In catalytic applications (e.g., cross-coupling reactions), this steric bulk may reduce unwanted side reactions but also limit substrate access. For semiconductor precursors, steric effects can alter decomposition kinetics during chemical vapor deposition (CVD). Comparative studies using less bulky analogs (e.g., triphenylphosphine-gallium complexes) via kinetic profiling and DFT calculations can isolate steric contributions .

Q. What spectroscopic techniques are most effective in characterizing electronic properties of Tris(di-tert-butylphosphino)gallium, and how can data discrepancies between techniques be resolved?

- Methodological Answer :

- NMR Spectroscopy : Ga NMR (though challenging due to quadrupolar relaxation) and P NMR provide insights into ligand exchange dynamics.

- X-ray Absorption Spectroscopy (XAS) : Ga K-edge XAS reveals oxidation states and local electronic structure.

- Electron Paramagnetic Resonance (EPR) : Useful if paramagnetic intermediates form during reactions.

Discrepancies (e.g., conflicting oxidation states inferred from XAS vs. NMR) require cross-validation with computational methods like time-dependent DFT. Triangulating data from multiple techniques ensures accuracy .

Q. How can computational modeling complement experimental data in predicting the behavior of Tris(di-tert-butylphosphino)gallium in novel reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict thermodynamic stability, reaction barriers, and spectroscopic signatures. For example, modeling Ga–P bond dissociation energies helps design thermally stable precursors for semiconductor growth. Molecular dynamics simulations assess ligand lability under CVD conditions. Experimental validation via in situ IR or mass spectrometry is critical to confirm computational predictions .

Q. What strategies are recommended for resolving contradictions in reported reactivity data for Tris(di-tert-butylphosphino)gallium across different studies?

- Methodological Answer : Contradictions often arise from variations in synthetic conditions (e.g., solvent purity, temperature) or characterization methods. Systematic reproducibility studies should control for:

- Oxygen/moisture levels : Use rigorous Schlenk techniques and quantify trace O₂/H₂O via Karl Fischer titration.

- Ligand-to-metal ratios : Titration experiments (e.g., Job’s plot) confirm stoichiometry.

- Batch-to-batch variability : PXRD and elemental analysis ensure sample consistency. Meta-analyses of published data using tools like the Cambridge Structural Database (CSD) can identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。